N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide
Description
The compound of interest features a thieno[3,4-c]pyrazol core substituted with a 4-methoxyphenyl group at position 2 and a 5,5-dioxido (sulfone) moiety. Position 3 is functionalized with a 2-oxo-2-(pyrrolidin-1-yl)acetamide group. The pyrrolidine substituent introduces a tertiary amine, which may enhance membrane permeability .
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxo-2-pyrrolidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O5S/c1-27-13-6-4-12(5-7-13)22-16(14-10-28(25,26)11-15(14)20-22)19-17(23)18(24)21-8-2-3-9-21/h4-7H,2-3,8-11H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTPSNZJYLBMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to targetEGFR and VEGFR-2 in the treatment of triple-negative cancer. These receptors play a crucial role in cell proliferation and survival, and their upregulation is associated with cancer progression.
Mode of Action
Similar compounds have been found to inhibit these targets, thereby preventing the progression of cancer. The compound likely interacts with these targets, leading to changes in their activity and ultimately affecting cell proliferation and survival.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to cell proliferation and survival, given its potential targets. Inhibition of EGFR and VEGFR-2 can disrupt these pathways, leading to decreased cell proliferation and increased cell death. This can result in the inhibition of cancer progression.
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations. This suggests that the compound may have good absorption, distribution, metabolism, excretion, and toxicity properties, which could impact its bioavailability.
Biological Activity
N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with a methoxyphenyl substituent and a pyrrolidinyl acetamide group. Its molecular formula is with a molecular weight of approximately 398.46 g/mol. The unique structure contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N4O4S |
| Molecular Weight | 398.46 g/mol |
| IUPAC Name | N-[2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2-(pyrrolidin-1-yl)acetamide |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, which can lead to significant biological effects such as:
- Anticancer Activity : The compound shows promise in targeting specific oncogenic pathways, particularly those associated with chronic myeloid leukemia (CML) through inhibition of BCR-ABL fusion proteins .
- Anti-inflammatory Properties : Studies suggest that it may possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways .
- Antiviral Activity : The compound has been evaluated for its antiviral properties against several viruses, showing potential in inhibiting viral replication .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer).
- MTT Assay Results : The compound showed IC50 values indicating significant cytotoxicity at low concentrations .
Anti-inflammatory Effects
Research indicates that this compound may reduce inflammation markers in cellular models. It has been shown to decrease levels of TNF-alpha and IL-6 in stimulated macrophages .
Antiviral Studies
In antiviral assays, the compound was evaluated against herpes simplex virus types 1 and 2 (HSV-1 and HSV-2). It demonstrated effective inhibition of viral replication with low cytotoxicity .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the cytotoxic effects on lung cancer cells.
- Methodology : MTT assay was used to assess cell viability after treatment with varying concentrations of the compound.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
-
Study on Anti-inflammatory Activity :
- Objective : To assess the impact on pro-inflammatory cytokine production.
- Methodology : Macrophages were treated with the compound prior to LPS stimulation.
- Results : The treatment led to a notable decrease in TNF-alpha production compared to controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Analysis
Table 1: Structural and Functional Group Comparison
Notes:
- The target compound and CAS 899989-38-9 share the thieno[3,4-c]pyrazol core and sulfone group, but differ in the acetamide substituent (pyrrolidine vs. pyridinylmethyl). This substitution may alter solubility and binding affinity.
- Compound 11b replaces the pyrazol core with a thiazolo-pyrimidine system, introducing a benzylidene group and furan substituent. The absence of sulfone and amide groups reduces polarity compared to the target compound.
- The triazine-linked enoic acid derivative highlights the versatility of pyrrolidine in diverse scaffolds but lacks the sulfone moiety critical to the target compound’s electronic profile.
Spectral Data and Substituent Effects
Table 2: Key Spectral Comparisons
Insights :
- The sulfone group in the target compound and CAS 899989-38-9 contributes to strong IR absorption at ~1300–1150 cm⁻¹, absent in non-sulfone analogs like 11b .
- Methoxy groups (e.g., δ ~3.8 ppm in CAS 899989-38-9 ) and pyrrolidine protons (δ ~2.5–3.5 ppm) dominate NMR profiles, whereas benzylidene or cyano groups (e.g., δ ~8.01 ppm in 11b ) introduce distinct deshielding effects.
- Mass spectrometry confirms molecular weight consistency, with deviations reflecting substituent differences (e.g., +1 Da for pyridinylmethyl vs. pyrrolidine in the target compound vs. CAS 899989-38-9 ).
Q & A
Q. What are the recommended synthetic routes for this compound, and what key reaction parameters should be optimized?
The synthesis involves multi-step protocols, typically starting with the formation of the thieno[3,4-c]pyrazole core followed by functionalization. Key steps include cyclocondensation of thiophene derivatives with hydrazines and subsequent acetylation. Microwave-assisted synthesis can enhance yield and reduce reaction time . Critical parameters include temperature control (70–120°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of intermediates. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended to isolate the final product .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, particularly distinguishing the sulfone (-SO₂) and pyrrolidinyl groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1700 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) .
Q. What are the hypothesized biological targets based on structural analogs?
Analogous thienopyrazoles show affinity for CNS targets (e.g., GABA receptors) and enzymes like cyclooxygenase (COX) or kinases. The 4-methoxyphenyl and pyrrolidinyl groups may enhance binding to hydrophobic pockets in these targets .
Q. How should researchers assess the compound’s solubility and stability for formulation studies?
Solubility profiles are determined in PBS (pH 7.4), DMSO, and simulated gastric fluid. Stability is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Nanoformulation or prodrug strategies may improve bioavailability if poor solubility is observed .
Advanced Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
DoE models (e.g., Box-Behnken or factorial designs) systematically vary factors like temperature, catalyst loading, and solvent polarity. For example, a 3-factor DoE identified optimal microwave irradiation (100°C, 30 min) and solvent (DMF:EtOH 3:1) to maximize yield (82%) and purity (>95%) . Response surface methodology (RSM) further refines conditions to mitigate by-products like desulfonated derivatives .
Q. What methodologies resolve contradictions between in vitro and in vivo biological activity data?
Discrepancies often arise from metabolic instability or poor pharmacokinetics. Strategies include:
- Metabolite Identification : LC-MS/MS analysis of plasma samples after administration.
- Pharmacokinetic Modeling : Allometric scaling from rodent studies to predict human clearance .
- Tissue Distribution Studies : Radiolabeled analogs track biodistribution and target engagement .
Q. How does the thieno[3,4-c]pyrazole core influence target interactions, and how can this be validated?
The planar, aromatic core facilitates π-π stacking with enzyme active sites (e.g., COX-2). Validation methods:
- X-ray Crystallography : Resolve co-crystal structures with target proteins .
- Molecular Dynamics (MD) Simulations : Assess binding stability and residue interactions over 100-ns trajectories .
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) .
Q. What strategies enhance selectivity toward specific enzymes via substituent modification?
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the methoxyphenyl group (e.g., replacing -OCH₃ with -CF₃) to modulate steric/electronic effects.
- Enzyme Inhibition Assays : Test derivatives against panels of kinases or proteases.
- Computational Docking : Glide or AutoDock predicts binding poses and selectivity indices .
Q. How can computational tools predict metabolic pathways and toxicity?
- In Silico Metabolism : Software like Schrödinger’s MetaSite identifies likely cytochrome P450 oxidation sites.
- Toxicity Prediction : QSAR models (e.g., ProTox-II) assess hepatotoxicity and mutagenicity risks .
- Reactive Metabolite Screening : Trapping studies with glutathione or cyanide ions detect electrophilic intermediates .
Q. How are conflicting enzyme inhibition results analyzed to determine the mechanism of action?
Cross-validation using orthogonal assays:
- Fluorescence Polarization : Measures competitive binding against fluorescent probes.
- Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy changes during binding.
- Kinetic Analysis : Lineweaver-Burk plots distinguish competitive vs. non-competitive inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
